2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid
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Overview
Description
Scientific Research Applications
Peracetic Acid as a Disinfectant
Peracetic acid, characterized by its strong disinfectant properties across a broad spectrum of antimicrobial activity, is drawing attention for wastewater effluent disinfection. Its effectiveness against bacteria, viruses, fungi, and spores, combined with its ease of implementation and absence of persistent toxic by-products, makes it a desirable choice for wastewater treatment. Despite its higher cost, the potential for mass production could make it cost-competitive with chlorine, offering environmental advantages as well (Kitis, 2004).
Acetic Acid Bacteria in Fermentation
Acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages such as vinegar and kombucha. Their unique oxidative fermentation process transforms various substrates into valuable products for the food and beverage industry. The review highlights the physiology of AAB, their importance in vinegar and fermented beverage production, and the potential health benefits associated with these products, pointing towards their future exploitation in response to consumer demand (Lynch et al., 2019).
Piperazine Derivatives in Therapeutics
Piperazine, a significant component in drug design, is found in a wide range of therapeutic agents, including antipsychotic, antihistamine, and anticancer drugs. The versatility of piperazine-based molecules is highlighted, showing that slight modifications to the piperazine nucleus can lead to significant differences in medicinal potential. This review discusses various piperazine compounds patented for therapeutic uses, emphasizing the flexibility and broad potential of the piperazine scaffold in drug discovery (Rathi et al., 2016).
Pervaporation Separation of Acetic Acid
The separation of acetic acid from aqueous streams is of industrial significance, particularly for recycling purposes. Pervaporation (PV) emerges as an economical and environmentally friendly technique for this separation challenge, offering an alternative to conventional distillation methods. This review compares the efficiency of various polymeric membranes in the PV separation of water-acetic acid mixtures, shedding light on the technological advancements and the potential of PV in addressing industrial separation needs (Aminabhavi & Toti, 2003).
Acetic Acid in Organic Corrosion Inhibitors
Acetic acid's role in industrial cleaning processes, such as acid cleaning and descaling, is reviewed, particularly focusing on its use in organic corrosion inhibitors. The presence of heteroatoms in organic inhibitors, which include acetic acid, provides effective protection against metallic dissolution in acidic solutions. This comprehensive review discusses the recent advancements in the field of metallic corrosion monitoring using organic inhibitors in acidic media, highlighting the efficiency and economic benefits of using organic acids as corrosion inhibitors (Goyal et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)6-9-11(16)12-3-4-13(9)7-8-2-1-5-17-8/h1-2,5,9H,3-4,6-7H2,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJCMWZZRHTEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.